3-Chloro-4,5-dihydroxybenzaldehyde

Description

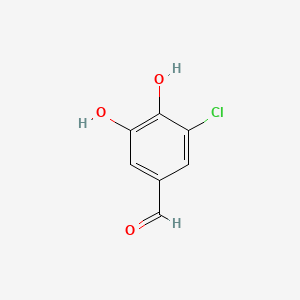

3-Chloro-4,5-dihydroxybenzaldehyde (CAS 34098-18-5) is a phenolic aldehyde with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol . Structurally, it features a benzene ring substituted with hydroxyl groups at positions 4 and 5, a chlorine atom at position 3, and an aldehyde group at position 1 (Figure 1). Key physicochemical properties include a density of 1.57 g/cm³, a boiling point of 290.7°C, and a flash point of 129.6°C .

The compound is notable for its biological activities. Studies demonstrate its role in inhibiting adipogenesis in 3T3-L1 adipocytes by modulating adipogenic transcription factors (e.g., PPARγ, C/EBPα) and activating AMPK, a key metabolic regulator . Additionally, it serves as a synthetic precursor for derivatives like 3-chloro-5-hydroxy-α-tyrosine .

Properties

IUPAC Name |

3-chloro-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNPYEYJHJEDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955640 | |

| Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34098-18-5 | |

| Record name | Benzaldehyde, 3-chloro-4,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-dihydroxybenzaldehyde can be synthesized through various methods. One common approach involves the chlorination of 3,4-dihydroxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:

3,4-Dihydroxybenzaldehyde+Cl2→3-Chloro-4,5-dihydroxybenzaldehyde

Industrial Production Methods

In industrial settings, the production of 3-Chloro-4,5-dihydroxybenzaldehyde may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: 3-Chloro-4,5-dihydroxybenzoic acid.

Reduction: 3-Chloro-4,5-dihydroxybenzyl alcohol.

Substitution: 3-Methoxy-4,5-dihydroxybenzaldehyde (when using sodium methoxide).

Scientific Research Applications

Anti-Obesity Effects

Recent studies have demonstrated that 3-chloro-4,5-dihydroxybenzaldehyde exhibits inhibitory effects on adipogenesis in 3T3-L1 adipocytes. It regulates the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα), sterol regulatory element-binding protein 1c (SREBP-1c), and peroxisome proliferator-activated receptor gamma (PPARγ) during the differentiation of adipocytes. The compound has been shown to decrease lipid accumulation and triglyceride content in these cells, suggesting its potential as an anti-obesity agent .

Mechanisms of Action

The anti-obesity effects of 3-chloro-4,5-dihydroxybenzaldehyde are mediated through the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. By increasing the expression of phosphorylated AMPK, the compound inhibits fatty acid synthesis-related proteins such as fatty acid synthase (FAS) and adipocyte fatty acid-binding protein 4 (FABP4), further supporting its role in metabolic regulation .

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of 3-chloro-4,5-dihydroxybenzaldehyde can be achieved through various chemical reactions. One notable method involves the ether cleavage of 5-chlorovanillin using aluminum chloride in pyridine, resulting in a high yield of the desired product . Additionally, regioselective protection techniques have been employed to modify hydroxyl groups for further chemical transformations, enhancing its utility in synthetic organic chemistry .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-dihydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions with biological nucleophiles, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 3-Chloro-4,5-dihydroxybenzaldehyde with its structural analogs, highlighting differences in substituents and properties:

Key Observations :

- Halogen Substitution : Replacing chlorine with bromine (e.g., 3-Bromo-4,5-dihydroxybenzaldehyde) enhances antibacterial activity, as evidenced by lower inhibition constants (Ki = 430.74 µM vs. 471.83 µM for the brominated ether analog) .

- Hydroxyl vs.

- Positional Isomerism : Substituent position significantly impacts bioactivity. For example, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde shows lower similarity (0.91) and distinct electronic properties compared to the 3-chloro isomer .

Anti-Adipogenic Activity

The hydroxyl groups at positions 4 and 5 are critical for AMPK interaction, as methylation (e.g., dimethoxy derivatives) abolishes this effect .

Antibacterial Potential

In contrast, brominated analogs like 3-Bromo-4,5-dihydroxybenzaldehyde exhibit stronger binding to Pseudomonas aeruginosa FabZ (binding affinity = −4.54 kcal/mol vs. −2.50 kcal/mol for fatty acid esters), attributed to enhanced halogen-protein interactions .

Physicochemical and Pharmacokinetic Profiles

- Solubility and Lipophilicity :

- Synthetic Utility :

- The compound is a precursor for heterocyclic derivatives, such as 9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde, synthesized via alkylation with 1,3-dibromopropane .

Biological Activity

3-Chloro-4,5-dihydroxybenzaldehyde (CDB) is an aromatic compound with significant biological activity, particularly in the context of metabolic regulation and potential therapeutic applications. This article reviews the compound's mechanisms of action, cellular effects, and relevant research findings.

Overview

- Chemical Structure : CDB has the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol.

- CAS Number : 34098-18-5.

- Physical Properties : CDB is a dark brick-red solid with a melting point of 175-177 °C.

CDB exhibits its biological activity through several mechanisms, primarily focusing on its role in inhibiting adipogenesis and modulating cellular signaling pathways.

Inhibition of Adipogenesis

CDB has been shown to inhibit adipogenesis in 3T3-L1 adipocyte cells. The mechanisms involved include:

- Regulation of Transcription Factors : CDB downregulates key adipogenic transcription factors such as PPARγ and C/EBPα, which are crucial for the differentiation of preadipocytes into mature adipocytes. This was evidenced by studies that demonstrated a decrease in lipid accumulation and triglyceride content in treated cells .

- AMPK Activation : The compound activates AMP-activated protein kinase (AMPK), which promotes catabolic processes while inhibiting anabolic processes, thus contributing to the suppression of fat accumulation .

Cellular Effects

CDB's interaction with cellular components leads to various physiological effects:

- Oxidative Stress Induction : CDB can induce oxidative stress, activating stress response pathways and altering gene expression related to antioxidant defense .

- Enzyme Interaction : The compound interacts with enzymes, particularly oxidoreductases, influencing their activity through hydrogen bonding and covalent bonding with nucleophilic amino acids. This interaction can lead to either enzyme inhibition or activation depending on the context.

Case Studies

- Adipocyte Differentiation Study :

- In Silico Studies :

- Protective Effects Against Oxidative Damage :

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.